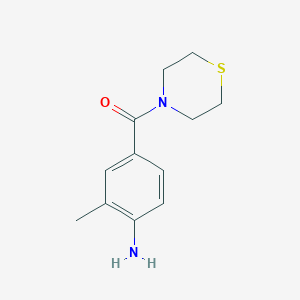

2-Methyl-4-(thiomorpholine-4-carbonyl)aniline

Description

Properties

IUPAC Name |

(4-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTJJHCRCMMFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-4-(thiomorpholine-4-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which contributes to its unique biological activity. The presence of the carbonyl group enhances its reactivity and interaction with biological targets.

Research indicates that 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline interacts with specific enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including:

- Antimicrobial Activity : The compound may exhibit antibacterial and antifungal properties by inhibiting key metabolic pathways in pathogens.

- Anticancer Effects : Preliminary studies suggest that it may influence cancer cell proliferation and survival through targeted interactions with signaling pathways.

Biological Activity Data

A summary of biological activity data for 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline is presented in the following table:

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Reduced fungal viability | |

| Anticancer | Decreased proliferation in cancer cells |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various thiomorpholine derivatives, 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline demonstrated significant inhibition against several bacterial strains. The mechanism was attributed to its ability to interfere with bacterial cell wall synthesis and metabolic pathways.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed that it induced apoptosis in specific cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution, demonstrating a G1 phase arrest, which is indicative of its potential as an anticancer agent.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of thiomorpholine-containing compounds. Modifications to the thiomorpholine ring and carbonyl group have been shown to enhance biological activity, suggesting that further optimization could yield more potent derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiomorpholine derivatives, including 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline, as antimicrobial agents. These compounds have shown effectiveness against multidrug-resistant Gram-positive and Gram-negative bacteria, addressing the urgent need for new antibiotic classes . The mechanism often involves the inhibition of bacterial DNA synthesis through covalent binding, which is crucial for their antibacterial activity .

Ion Channel Modulation

Thiomorpholine derivatives are also investigated for their ability to modulate ion channels, particularly KCNQ potassium channels. These channels are vital in regulating neuronal excitability and are implicated in conditions such as epilepsy. The compound's ability to open these channels can lead to therapeutic effects in epilepsy treatment .

Anti-inflammatory Properties

Research has indicated that compounds similar to 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline can serve as Janus kinase (JAK) inhibitors. These inhibitors are significant in treating inflammatory diseases by blocking pathways that lead to inflammation . The structural features of thiomorpholine derivatives enhance their interaction with biological targets, making them suitable candidates for further development.

Synthetic Methodologies

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations that can yield more complex structures useful in pharmaceuticals . For instance, it can be utilized in the synthesis of novel antibiotics or other biologically active molecules through acylation or amidation reactions.

Covalent Bond Formation

The ability of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline to form covalent bonds with biological macromolecules has been exploited in designing targeted drug delivery systems. This feature is particularly useful in developing prodrugs that release active pharmaceutical ingredients upon reaching specific tissues or cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-4-(thiomorpholine-4-carbonyl)aniline are best contextualized through comparison with analogous compounds. Key differentiating factors include substitution patterns, heterocyclic groups, and electronic effects.

Positional Isomers

- 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline and 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline (CAS 1042776-39-5, ):

- Structural Difference : Substitution at the 5- or 6-position instead of the 4-position alters steric and electronic interactions.

- Impact : Positional isomerism can significantly affect binding affinity in drug-receptor interactions and metabolic stability. For example, substitution at the 4-position may optimize spatial alignment with biological targets compared to 5- or 6-substituted isomers .

Heterocyclic Analogues

- 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5, ):

- Structural Difference : Replaces thiomorpholine-carbonyl with a 4-methylpiperazinyl group.

- Key Properties :

- Higher basicity due to piperazine’s secondary amines.

- Lower solubility (white crystalline solid with low solubility) compared to thiomorpholine derivatives, likely due to reduced polarity .

Enhanced metabolic stability, as piperazine lacks sulfur’s oxidation-prone site.

-

- Structural Difference : Substitutes thiomorpholine-carbonyl with a thiophene ring.

- Key Properties :

- Reduced hydrogen-bonding capacity compared to the carbonyl-containing thiomorpholine derivative.

Substituent Effects

- 2-Methyl-4-(trifluoromethyl)aniline (CAS 67169-22-6, ):

- Structural Difference : Trifluoromethyl group replaces thiomorpholine-carbonyl.

- Key Properties :

- High lipophilicity and electron-withdrawing effects from the CF₃ group.

Enhanced metabolic stability but reduced hydrogen-bonding capacity .

4-Chloro-2-methylaniline (CAS 95-69-2, ):

- Structural Difference : Chloro substituent at the 4-position.

- Key Properties :

- Electron-withdrawing chlorine alters aromatic ring reactivity, favoring electrophilic substitutions at specific positions.

- Lower polarity compared to thiomorpholine-carbonyl derivatives .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Starting Material Preparation: 2-Methyl-4-nitrophenylamine Intermediate

A crucial precursor in synthesizing 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline is 2-methyl-4-nitrophenylamine, which can be prepared by a controlled nitration and hydrolysis sequence starting from o-toluidine (2-methylaniline):

Step 1: Acylation Protection

The amino group of o-toluidine is protected by acylation using acetic acid at 80–120 °C for 1–5 hours, typically in a 2.0–4.0:1 molar ratio of acetic acid to o-toluidine. This step prevents undesired side reactions during nitration.Step 2: Nitration

The acylated intermediate undergoes nitration using concentrated nitric acid (65%) at 10–40 °C for 3–6 hours. The molar ratio of nitric acid to o-toluidine is maintained between 1.0–1.2:1. This yields a nitrated solid intermediate.Step 3: Hydrolysis

The nitrated solid is hydrolyzed under reflux with concentrated hydrochloric acid (35%) for 2–3 hours, converting the acylated amino group back to the free amine.Step 4: Purification

The reaction mixture is acidified to pH 1–2, filtered, and recrystallized from aqueous ethanol to isolate pure 2-methyl-4-nitrophenylamine.

This method is noted for its concise process and cost efficiency.

Formation of the Thiomorpholine-4-carbonyl Moiety and Amide Bond Construction

The key step in synthesizing 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline is coupling the 2-methyl-4-aminophenyl moiety with the thiomorpholine-4-carbonyl group via an amide bond. This is typically achieved through condensation reactions involving activated carboxylic acid derivatives or acid chlorides:

Amidation via Acid Chloride or Activated Ester

Commercially available or synthesized methyl 4-(chlorocarbonyl)benzoate derivatives serve as acylating agents. These intermediates react with thiomorpholine or its derivatives in the presence of a base such as triethylamine to form the amide bond.Hydrolysis to Carboxylic Acid Intermediate

The ester intermediates can be hydrolyzed under basic conditions (e.g., aqueous lithium hydroxide) to yield the corresponding carboxylic acids, which are then activated for further coupling.Coupling with Aminoaryl Compounds

The activated carboxylic acids (or acid chlorides) are coupled with 2-methyl-4-aminophenyl derivatives using peptide coupling reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form the target amide bond efficiently under mild conditions.Deprotection and Purification

If protecting groups such as Boc (tert-butoxycarbonyl) are used on amines, they are removed under acidic conditions post-coupling. The final product is purified by recrystallization or chromatography.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acylation Protection of o-toluidine | Acetic acid, 80–120 °C, 1–5 h | Protects amino group before nitration |

| 2 | Nitration | Concentrated HNO₃ (65%), 10–40 °C, 3–6 h | Introduces nitro group at para-position |

| 3 | Hydrolysis | Concentrated HCl (35%), reflux 2–3 h | Removes acyl protecting group |

| 4 | Purification | pH adjustment to 1–2, recrystallization | Isolates 2-methyl-4-nitrophenylamine |

| 5 | Amidation (Amide bond formation) | Acid chloride or activated acid, triethylamine, HATU | Couples thiomorpholine-4-carbonyl group to aniline |

| 6 | Deprotection (if applicable) | Acidic conditions (e.g., TFA) | Removes Boc or other protecting groups |

| 7 | Final Purification | Recrystallization or chromatography | Obtains pure 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline |

Research Findings and Optimization Notes

The acylation protection and nitration steps require careful temperature control to avoid over-nitration or side reactions.

Amidation using HATU is preferred for high yields and mild reaction conditions, minimizing racemization or decomposition.

Use of triethylamine or other organic bases helps neutralize generated HCl during amide bond formation.

Hydrolysis steps are critical for removing protecting groups and converting esters to acids, enabling further coupling.

Introduction of steric hindrance near amide bonds (e.g., methyl or fluoro substituents) can improve metabolic stability without compromising activity.

Q & A

Q. What synthetic routes are optimal for preparing 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline, and how can reaction conditions be optimized?

To synthesize 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline, key steps include:

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to introduce aromatic substituents. For example, 3-(thiophen-3-yl)aniline derivatives were synthesized via coupling of bromoaniline with heterocyclic boronic acids (yields: 10–32%) .

- Thiomorpholine Incorporation : React 2-methyl-4-aminoaniline with thiomorpholine-4-carbonyl chloride under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Optimization : Vary temperature (60–100°C), solvent (DMF, THF), and catalyst (Pd(PPh₃)₄ for coupling) to maximize yield. Monitor progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline?

Q. What are the key reactivity trends of the thiomorpholine-carbonyl group in nucleophilic or electrophilic reactions?

- Nucleophilic Acyl Substitution : The carbonyl group reacts with amines or alcohols to form amides or esters. For example, analogous anilines underwent substitution with methoxyethyl groups .

- Reduction : LiAlH₄ reduces the carbonyl to a methylene group, altering biological activity.

- Stability : Thiomorpholine’s sulfur atom may oxidize to sulfoxide/sulfone under strong oxidizing conditions (e.g., H₂O₂) .

Advanced Research Questions

Q. How do electronic effects of the thiomorpholine-carbonyl moiety influence the compound’s interaction with biological targets?

- Electron-Withdrawing Effects : The carbonyl group withdraws electron density, polarizing the aniline ring and enhancing hydrogen-bonding with enzymes (e.g., kinase ATP-binding pockets).

- Thiomorpholine Flexibility : The sulfur atom’s larger atomic radius compared to oxygen in morpholine increases conformational flexibility, potentially improving target binding .

- Case Study : Fluorinated analogs (e.g., 2-methyl-4-heptafluoroisopropylaniline) showed enhanced bioavailability due to fluorine’s electronegativity and lipophilicity .

Q. How can contradictory antimicrobial activity data (e.g., MIC values) be resolved for structurally similar aniline derivatives?

- Variables to Assess :

- Bacterial Strain Variability : MICs for Staphylococcus aureus ranged from 16–64 µg/mL in analogs with differing substituents .

- Assay Conditions : pH, incubation time, and media composition (e.g., cation-adjusted Mueller-Hinton broth) significantly affect results.

- Structural Modifications : Electron-withdrawing groups (e.g., -CF₃) may enhance membrane penetration but reduce solubility, creating trade-offs .

- Statistical Analysis : Use ANOVA to compare replicate data and identify outliers.

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the aniline ring?

- Directing Groups : The -NH₂ group directs electrophiles to the para position, but steric hindrance from the 2-methyl group may shift reactivity.

- Case Study : In 4-(thiomorpholin-4-yl)aniline, nitration predominantly occurs at the meta position due to steric and electronic effects .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding synthetic design .

Methodological Considerations

Q. How should researchers handle and store 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.